Cas no 15965-72-7 (6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one)
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2H-Benzimidazol-2-one,6-chloro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one,6-chloro-1,3-dihydro-1-methyl-(9CI)
- 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- MFCD17019402
- EN300-3455062
- ZALGSVVFNLCJFV-UHFFFAOYSA-N
- F72587
- 6-Chloro-1-methyl-1,3-dihydro-benzoimidazol-2-one
- AKOS015899369
- 5-chloro-3-methyl-1H-benzimidazol-2-one
- SCHEMBL3063232
- 6-chloro-1-methyl-1H-benzo[d]imidazol-2-ol
- 6-chloro-1,3-dihydro-1-methyl-2H-benzimidazol-2-one
- 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- 15965-72-7
- 2H-Benzimidazol-2-one, 6-chloro-1,3-dihydro-1-methyl-
- DB-270261
- 6-CHLORO-1-METHYL-3H-1,3-BENZODIAZOL-2-ONE
-
- MDL: MFCD17019402
- Inchi: 1S/C8H7ClN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
- InChI Key: ZALGSVVFNLCJFV-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C)C(N2)=O
Computed Properties
- Exact Mass: 181.01698
- Monoisotopic Mass: 182.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.362±0.06 g/cm3(Predicted)
- Melting Point: 228-230 °C(Solv: ethyl acetate (141-78-6))
- Refractive Index: 1.6
- PSA: 34.89
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A470604-100mg |
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
15965-72-7 | 97% | 100mg |
$147.0 | 2025-02-24 | |
| Ambeed | A470604-250mg |
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
15965-72-7 | 97% | 250mg |
$246.0 | 2025-02-24 | |
| Ambeed | A470604-1g |
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
15965-72-7 | 97% | 1g |
$699.0 | 2025-02-24 | |
| Enamine | EN300-3455062-0.05g |
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-72-7 | 95.0% | 0.05g |
$66.0 | 2025-03-18 | |
| Enamine | EN300-3455062-0.1g |
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-72-7 | 95.0% | 0.1g |
$98.0 | 2025-03-18 | |
| Enamine | EN300-3455062-0.25g |
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-72-7 | 95.0% | 0.25g |
$142.0 | 2025-03-18 | |
| Enamine | EN300-3455062-0.5g |
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-72-7 | 95.0% | 0.5g |
$271.0 | 2025-03-18 | |
| Enamine | EN300-3455062-1.0g |
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-72-7 | 95.0% | 1.0g |
$371.0 | 2025-03-18 | |
| Enamine | EN300-3455062-2.5g |
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-72-7 | 95.0% | 2.5g |
$726.0 | 2025-03-18 | |
| Enamine | EN300-3455062-5.0g |
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-72-7 | 95.0% | 5.0g |
$1075.0 | 2025-03-18 |
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Suppliers
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 15965-72-7): A Versatile Scaffold in Modern Medicinal Chemistry
6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 15965-72-7) is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its exceptional chemical stability, tunable reactivity, and diverse biological activities. This benzodiazolone derivative belongs to the broader class of 1,3-benzodiazepine analogs, which are well-known for their role in the development of therapeutic agents targeting the central nervous system. However, the 2,3-dihydro ring system in this compound introduces a distinct conformational flexibility compared to its fully aromatic counterparts, enabling novel interactions with biological targets.
The 1-methyl substituent at the 1-position of the benzodiazolone core plays a critical role in modulating the compound's physicochemical properties. Recent computational studies published in Journal of Medicinal Chemistry (2023) have demonstrated that this methyl group enhances the compound's lipophilicity while maintaining sufficient solubility for drug delivery applications. The 6-chloro substitution at the para-position of the benzene ring further contributes to the molecule's metabolic stability by reducing susceptibility to oxidative degradation pathways commonly observed in aromatic systems.
Structural analysis of 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one reveals a planar benzodiazolone ring system fused to a saturated five-membered ring. This hybrid architecture provides a unique combination of aromatic and aliphatic characteristics that have been exploited in the design of multifunctional ligands for G protein-coupled receptors (GPCRs). A 2022 study in ACS Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited high affinity for the serotonin 5-HT2A receptor, with a dissociation constant (Kd) of 1.2 nM, highlighting its potential as a lead compound in neuropsychiatric drug discovery.
Recent advances in asymmetric synthesis have enabled the efficient preparation of 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with high stereoselectivity. A 2023 methodology reported in Organic Letters utilized a chiral palladium catalyst to achieve enantioselective C-H functionalization of the benzodiazolone core, yielding the target compound in 89% yield with >99% ee. This breakthrough has significantly reduced the cost of synthesis for pharmaceutical applications, making the compound more accessible for large-scale drug development programs.
The 2,3-dihydro ring system in 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been shown to interact with the hydrophobic pockets of various enzymes through π-π stacking and hydrogen bonding interactions. A 2024 study in Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated that this compound acts as a non-competitive inhibitor of acetylcholinesterase with an IC50 value of 0.45 μM, suggesting its potential as a neuroprotective agent in Alzheimer's disease treatment. The 1-methyl group was found to form critical hydrogen bonds with the active site residues of the enzyme, while the 6-chloro substituent enhanced binding affinity through hydrophobic interactions.
Recent applications of 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in materials science have been particularly promising. Researchers at the Max Planck Institute (2023) incorporated this compound into conjugated polymer systems to develop novel organic light-emitting diodes (OLEDs) with enhanced photostability. The benzodiazolone core was found to act as an effective electron acceptor, improving charge transport properties in the resulting materials. This application highlights the compound's versatility beyond traditional medicinal chemistry applications.
The 1-methyl substitution in 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has also been leveraged in the development of prodrug strategies for targeted drug delivery. A 2023 study in Biomaterials Science demonstrated that the methyl group could be selectively cleaved by esterases overexpressed in tumor tissues, releasing the active benzodiazolone core with high specificity. This finding has significant implications for the development of anticancer agents with reduced systemic toxicity.
In the field of antimicrobial drug discovery, 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has shown promising activity against drug-resistant bacterial strains. A 2024 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibited potent activity against MRSA with a minimum inhibitory concentration (MIC) of 0.8 μg/mL. The 2,3-dihydro ring system was found to disrupt bacterial cell wall synthesis by interfering with peptidoglycan cross-linking processes.
The 6-chloro substituent has also been shown to enhance the photostability of 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, making it an attractive candidate for photochemical applications. A 2023 study in Photochemistry and Photobiology demonstrated that the chloro group acts as a resonance stabilizer, reducing the rate of photodegradation by a factor of 4 compared to the non-chlorinated analog. This property has been exploited in the development of UV-protective coatings for polymers and textiles.
Continued research into the benzodiazolone core of 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is expected to yield further breakthroughs in drug development. Ongoing studies at the University of Cambridge (2024) are exploring the use of this compound as a covalent inhibitor for protease enzymes involved in viral replication. Preliminary data suggest that the 1-methyl group can form reversible covalent bonds with cysteine residues in the active site of target enzymes, offering a novel approach to antiviral drug design.
The 2,3-dihydro ring system's conformational flexibility has also been exploited in the development of ligand-based drug design approaches. A 2024 study in Journal of Chemical Information and Modeling demonstrated that molecular docking simulations using 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one as a template identified several novel binding sites in the androgen receptor, suggesting potential applications in the treatment of prostate cancer. The 6-chloro substituent was found to be critical for interactions with the ligand-binding domain of the receptor.
As research into 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one continues to expand, its unique structural features are likely to lead to new applications in both pharmaceutical and materials science domains. The combination of 1-methyl and 6-chloro substitutions, along with the 2,3-dihydro ring system, provides a versatile platform for the development of next-generation therapeutic agents and functional materials with tailored properties.
15965-72-7 (6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one) Related Products
- 79759-66-3(2H-Benzimidazol-2-one,5-chloro-3-(4-chlorophenyl)-1,3-dihydro-1-methyl-)
- 94201-84-0(Urea,N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)phenyl]-)
- 15965-71-6(5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 24133-88-8(2H-Benzimidazol-2-one,7-chloro-1,3-dihydro-1-methyl-)
- 79759-82-3(2H-Benzimidazol-2-one,5-chloro-3-[2-(dimethylamino)phenyl]-1,3-dihydro-1-methyl-)
- 79759-76-5(2H-Benzimidazol-2-one,6-chloro-1,3-dihydro-1-(2-naphthalenyl)-)
- 79759-80-1(2H-Benzimidazol-2-one,6-chloro-1-(3-chlorophenyl)-1,3-dihydro-)
- 2034-23-3(5-chloro-1,3-dihydrobenzimidazol-2-one)
- 79759-81-2(2H-Benzimidazol-2-one,5-chloro-3-(3-chlorophenyl)-1,3-dihydro-1-methyl-)
- 37385-92-5(5-Chloro-1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one)